(E)-3-{2-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]PHENYL}-2-PROPENOIC ACID
Description
Properties
IUPAC Name |
(E)-3-[2-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-13-7-9-16(11-14(13)2)20-18(21)12-24-17-6-4-3-5-15(17)8-10-19(22)23/h3-11H,12H2,1-2H3,(H,20,21)(H,22,23)/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBMGPXQVFTPPI-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C=CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C/C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{2-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]PHENYL}-2-PROPENOIC ACID typically involves multiple steps, starting with the preparation of the aniline derivative. The process may include:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to obtain the aniline derivative.
Acylation: The aniline derivative is then acylated to introduce the oxoethoxy group.
Coupling Reaction: The final step involves a coupling reaction with propenoic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{2-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]PHENYL}-2-PROPENOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
(E)-3-{2-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]PHENYL}-2-PROPENOIC ACID has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-{2-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]PHENYL}-2-PROPENOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparisons of electronic, steric, and functional properties.
3-(3-(Dihydroxyoxidostibino)Phenyl)-2-Propenoic Acid (CAS 501444-04-8)
- Structural differences: The phenyl group is substituted with a dihydroxyoxidostibino (Sb(O)(OH)₂) group instead of the dimethylanilino-2-oxoethoxy chain.
- Implications : The stibine group introduces heavy metal characteristics, likely increasing toxicity and altering electronic properties compared to the organic substituents in the target compound .
2-(Diethylamino)Ethyl 3,3-Diphenyl-2-Propenoate (CAS 101952-46-9)
- Structural differences: Propenoate ester (vs. acid) with a diethylaminoethyl ester group and two phenyl substituents.
- Implications: The ester group reduces acidity and bioavailability compared to the carboxylic acid.
(2S)-2-Amino-3-(3,4-Dimethoxyphenyl)-2-Methyl-Propanoic Acid (CAS 10128-06-0)
- Structural differences: Saturated propanoic acid backbone with amino and dimethoxyphenyl groups.
- Implications : The lack of α,β-unsaturation reduces electrophilicity, making it less reactive but more metabolically stable. The stereochemistry (S-configuration) may influence chiral recognition in biological systems .
3-[3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-Yl]Propanoic Acid (CAS 500026-39-1)
- Structural differences: Propanoic acid (saturated) linked to an oxadiazole ring substituted with 4-ethoxyphenyl.
- The ethoxy group provides moderate electron-donating effects, contrasting with the dimethylanilino group’s stronger electron-donating capacity .
(2E)-3-[4-(Methylsulfonyl)Phenyl]Propenoic Acid
- Structural differences: A methylsulfonyl group replaces the dimethylanilino-2-oxoethoxy chain.
- Implications: The sulfonyl group is strongly electron-withdrawing, increasing the acidity of the propenoic acid (pKa ~1-2) compared to the target compound (estimated pKa ~4-5). This enhances solubility but may reduce membrane permeability .
Structural and Functional Analysis
Table 1: Key Structural and Electronic Comparisons
| Compound | Backbone | Key Substituent | Electronic Effect | Functional Implications |
|---|---|---|---|---|
| Target Compound | α,β-Unsaturated | 3,4-Dimethylanilino-2-oxoethoxy | Electron-donating (aniline) | Enhanced H-bonding, moderate lipophilicity |
| 3-(3-(Dihydroxyoxidostibino)Phenyl) | α,β-Unsaturated | Sb(O)(OH)₂ | Electrophilic metal center | Potential toxicity, unique reactivity |
| 2-(Diethylamino)Ethyl Propenoate | α,β-Unsaturated | Diethylaminoethyl ester | Electron-neutral | Increased lipophilicity, ester hydrolysis |
| (2S)-2-Amino-3-(3,4-Dimethoxyphenyl) | Saturated | Dimethoxyphenyl, amino | Electron-donating (methoxy) | Chiral recognition, metabolic stability |
| 3-[3-(4-Ethoxyphenyl)Oxadiazole] | Saturated | Ethoxyphenyl-oxadiazole | Moderate electron-donating | Rigid structure, π-stacking potential |
| (2E)-3-[4-(Methylsulfonyl)Phenyl] | α,β-Unsaturated | Methylsulfonyl | Strong electron-withdrawing | High solubility, acidic propenoic acid |
Research Findings and Implications
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous propenoic acid derivatives, such as condensation of aromatic amines with α,β-unsaturated acids under acidic conditions (e.g., acetic acid catalysis) .
Pharmacological Potential: The dimethylanilino group may confer selectivity for targets like kinase or G-protein-coupled receptors, similar to compounds in and , which are linked to insulin sensitizers .
Metabolic Stability : The amide linkage (2-oxoethoxy) is less prone to hydrolysis than esters (e.g., ), suggesting improved in vivo stability .
Toxicity Considerations : Heavy metal-containing analogs (e.g., ) highlight the importance of organic substituents in reducing toxicity .
Biological Activity
(E)-3-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl}-2-propenoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 458.5 g/mol. The compound features a complex structure that contributes to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H26N4O4 |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide |
| SMILES | CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3C)C |
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains. A study noted that certain synthesized derivatives demonstrated significant antimicrobial activity, promoting growth in agricultural applications as well .
Anticancer Properties
Research has also explored the potential anticancer effects of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival.
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain proteases linked to viral infections, particularly in the context of Hepatitis C virus (HCV) treatment .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in cancer cells, thereby inhibiting their proliferation.
- Induction of Apoptosis : The compound triggers apoptotic pathways via the activation of caspases and modulation of Bcl-2 family proteins.
Study 1: Antimicrobial Efficacy
A study published in 2013 synthesized various derivatives based on the core structure and evaluated their antimicrobial activity. Results indicated that specific modifications enhanced efficacy against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .
Study 2: Anticancer Activity
In a study focusing on cancer cell lines, this compound was tested against multiple cancer types. The results showed a dose-dependent increase in apoptosis markers and a decrease in cell viability, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
